molecular formula C12H13NO2S2 B6540115 Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- CAS No. 179932-93-5

Benzenesulfonamide, N-[2-(3-thienyl)ethyl]-

Cat. No.: B6540115
CAS No.: 179932-93-5
M. Wt: 267.4 g/mol
InChI Key: DJRHODVPBFAPBS-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonamide moiety linked to a thienyl group via an ethyl chain, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- typically involves the reaction of benzenesulfonyl chloride with 2-(3-thienyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C6H5SO2Cl+H2NCH2CH2C4H3SC6H5SO2NHCH2CH2C4H3S+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{C}_4\text{H}_3\text{S} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{C}_4\text{H}_3\text{S} + \text{HCl} C6​H5​SO2​Cl+H2​NCH2​CH2​C4​H3​S→C6​H5​SO2​NHCH2​CH2​C4​H3​S+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- often involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the thienyl group.

    N-(2-thienyl)benzenesulfonamide: A similar compound with the thienyl group directly attached to the sulfonamide.

    N-(2-furyl)benzenesulfonamide: A related compound with a furan ring instead of a thiophene ring.

Uniqueness

Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- is unique due to the presence of the thienyl group linked via an ethyl chain, which can impart different electronic and steric properties compared to its analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRHODVPBFAPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275612
Record name N-[2-(3-Thienyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179932-93-5
Record name N-[2-(3-Thienyl)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179932-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3-Thienyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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